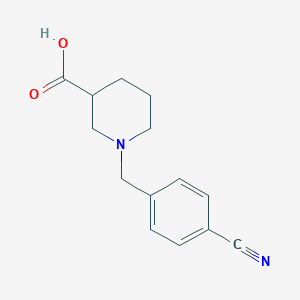
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride is a chemical compound with the molecular formula C6H10Cl3N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to an acetonitrile moiety. The monohydrochloride form indicates that it is a hydrochloride salt, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(2-chloroethyl)amino)acetonitrile monohydrochloride typically involves the reaction of bis(2-chloroethyl)amine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
(ClCH2CH2)2NH+CH3CN→(ClCH2CH2)2NCH2CN⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified through crystallization or distillation techniques to remove any impurities.
化学反応の分析
Types of Reactions
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, nitriles, and other derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (Bis(2-chloroethyl)amino)acetonitrile monohydrochloride involves its interaction with cellular components. The compound can alkylate DNA and proteins, leading to the disruption of cellular processes. This alkylation can result in the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include nucleophilic sites on DNA and proteins, which are susceptible to alkylation.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: This compound is similar in structure but lacks the acetonitrile moiety.
2-Chloroethylamine hydrochloride: It contains only one chloroethyl group and is used in different applications.
Diethanolamine: Although structurally different, it shares some chemical properties and is used in similar industrial applications.
Uniqueness
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride is unique due to the presence of both chloroethyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.
特性
| 97805-02-2 | |
分子式 |
C6H11Cl3N2 |
分子量 |
217.5 g/mol |
IUPAC名 |
bis(2-chloroethyl)-(cyanomethyl)azanium;chloride |
InChI |
InChI=1S/C6H10Cl2N2.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-2,4-6H2;1H |
InChIキー |
PTBHDMQRJPPXKL-UHFFFAOYSA-N |
正規SMILES |
C(CCl)[NH+](CCCl)CC#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)
